Product packaging for beta-Methoxyphenethylamine hydrochloride(Cat. No.:CAS No. 62064-68-0)

beta-Methoxyphenethylamine hydrochloride

Cat. No.: B1658758
CAS No.: 62064-68-0
M. Wt: 187.66 g/mol
InChI Key: JREVOOJPTXLMHM-UHFFFAOYSA-N
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Description

Contextualization within the Phenethylamine (B48288) Class

The phenethylamine framework, a phenyl ring attached to an amino group via a two-carbon chain, is the foundational structure for a vast array of both naturally occurring and synthetic compounds. wikipedia.org This chemical family includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide spectrum of psychoactive substances. nih.gov These substances are often categorized based on their effects, which can range from stimulants and entactogens to hallucinogens. wikipedia.org

Substituted phenethylamines, like β-Methoxyphenethylamine hydrochloride, are derivatives formed by replacing one or more hydrogen atoms on the core phenethylamine structure with other functional groups. wikipedia.org These substitutions can dramatically alter the pharmacological properties of the resulting molecule. The addition of a methoxy (B1213986) group, as seen in β-Methoxyphenethylamine hydrochloride, is a common modification within this class and is known to influence a compound's interaction with biological targets. wikipedia.org Many methoxy-substituted phenethylamines are known to be agonists of serotonin (B10506) 5-HT2A receptors, which is associated with hallucinogenic activity. wikipedia.org

Historical Scientific Studies of Related Compounds

A pivotal study in the scientific literature concerning beta-methoxy substituted phenethylamines was published in 1985 by Lemaire, Jacob, and Shulgin. nih.gov Their research introduced a new class of psychotomimetic agents characterized by the incorporation of a beta-methoxy group onto the phenethylamine side chain. nih.gov The study highlighted that these compounds were the first reported psychotomimetics that are structural analogues of the neurotransmitter noradrenaline. nih.gov

The researchers synthesized and evaluated four members of this new class in humans. Their findings indicated that these beta-methoxy substituted compounds were more potent than their corresponding phenethylamine counterparts that lacked the beta-methoxy group. nih.gov However, they were found to be less potent than the correspondingly substituted amphetamine derivatives. nih.gov This research established an initial structure-activity relationship for this specific chemical modification within the phenethylamine class.

Further historical context comes from the extensive work of Alexander Shulgin in the 1980s and 1990s, who synthesized and documented numerous novel psychoactive compounds, including many phenethylamine derivatives. unodc.org His work on the "2C" series of phenethylamines, which are substituted on the phenyl ring with methoxy groups, demonstrated the profound impact of methoxy substitutions on the pharmacological effects of these compounds. unodc.org

Current Research Trajectories and Scholarly Significance

Current research on phenethylamine derivatives is broad, with significant activity in medicinal chemistry and analytical toxicology. nih.govnih.gov While specific in-depth studies focused solely on β-Methoxyphenethylamine hydrochloride are not abundant in recent literature, the broader class of methoxy-substituted phenethylamines continues to be of scholarly interest.

One major area of contemporary research involves understanding the structure-activity relationships of phenethylamine derivatives concerning their interaction with various receptors and transporters in the central nervous system. For instance, studies have investigated how substitutions on the phenethylamine structure, including methoxy groups, affect the inhibition of dopamine reuptake. biomolther.orgresearchgate.net Research has shown that compounds with a methoxy group at certain positions on the aromatic ring can have weak or no dopamine reuptake inhibitory activities. biomolther.org

Another significant research trajectory is the analytical characterization of new psychoactive substances, many of which are phenethylamine derivatives. nih.govresearchgate.netresearchgate.net The constant emergence of new "designer drugs" necessitates the development of robust analytical methods for their identification in forensic and clinical settings. researchgate.net This includes the use of techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to characterize novel compounds. researchgate.netresearchgate.net The study of compounds like β-Methoxyphenethylamine hydrochloride, even if not widely prevalent, contributes to the library of analytical data needed to identify new and emerging substances.

The scholarly significance of β-Methoxyphenethylamine hydrochloride currently lies more in its position within a pharmacologically significant class of compounds rather than extensive direct research into its own properties. It serves as a structural variant that helps to complete the understanding of structure-activity relationships within the broader family of phenethylamines.

Established Synthetic Routes and Reaction Conditions

The foundational approaches to synthesizing β-Methoxyphenethylamine hydrochloride rely on well-documented chemical transformations, including the reduction of nitrostyrenes, strategic introduction of methoxy and bromo substituents, and the final salt formation.

Nitrostyrene (B7858105) Reduction Pathways

A prevalent and cost-effective method for the synthesis of phenethylamines involves the reduction of a corresponding β-nitrostyrene intermediate. This precursor is typically prepared through a Henry condensation reaction between a methoxy-substituted benzaldehyde and nitromethane. The subsequent reduction of both the nitro group and the alkene double bond yields the desired phenethylamine. Several reducing agents and catalytic systems have been effectively employed for this transformation.

One notable method involves the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with copper(II) chloride (CuCl₂). This system provides a facile and efficient one-pot procedure for the reduction of substituted β-nitrostyrenes, affording phenethylamine derivatives in yields ranging from 62% to 83% under mild conditions. auburn.edumdma.chresearchgate.net The reaction is typically carried out in a protic solvent mixture, such as isopropanol and water, at elevated temperatures.

Catalytic hydrogenation represents another robust pathway for nitrostyrene reduction. Various palladium-based catalysts are commonly utilized for this purpose. For instance, hydrogenation over palladium on charcoal (Pd/C) in a mixture of methanol (B129727) and hydrochloric acid can yield the corresponding phenethylamine hydrochloride. mdma.ch Different forms of palladium, such as palladium black, have also been used, often in acidic media like acetic acid with a sulfuric acid promoter. mdma.ch The yields for these hydrogenations are generally good, though they can be influenced by the specific substrate and reaction conditions.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent also capable of converting nitrostyrenes to phenethylamines. However, its high reactivity necessitates careful handling and anhydrous reaction conditions. While effective, the use of LiAlH₄ can sometimes lead to side reactions and may not be suitable for large-scale preparations due to safety concerns.

A less common but effective method employs activated zinc powder in the presence of hydrochloric acid. This approach offers the advantages of using a low-cost reducing agent and achieving high yields, with one patent reporting a yield of 91.3% for the synthesis of 4-methoxy-β-phenylethylamine. researchgate.net

Table 1: Comparison of Nitrostyrene Reduction Methods for Phenethylamine Synthesis

Reducing Agent/Catalyst Reaction Conditions Typical Yields Reference(s)
NaBH₄ / CuCl₂ Isopropanol/Water, 80°C 62-83% auburn.edumdma.chresearchgate.net
Catalytic Hydrogenation (Pd/C) Methanol/HCl Good mdma.ch
Catalytic Hydrogenation (Pd Black) Acetic Acid/H₂SO₄ Good mdma.ch
Activated Zinc Powder / HCl Aqueous HCl ~91% researchgate.net
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether Variable

Methoxylation and Bromination Strategies

The introduction of methoxy and bromo groups onto the phenethylamine scaffold can be achieved through various synthetic strategies, either by starting with appropriately substituted precursors or by functionalizing the aromatic ring at a later stage.

Methoxylation: The methoxy group is typically introduced by using a methoxy-substituted benzaldehyde as the starting material for the nitrostyrene synthesis. For instance, 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, or 4-methoxybenzaldehyde can be reacted with nitromethane to form the corresponding methoxy-β-nitrostyrene, which is then reduced to the target β-methoxyphenethylamine.

Alternatively, methoxylation can be achieved through nucleophilic aromatic substitution on a suitably activated precursor, such as a fluorinated or chlorinated phenethylamine derivative, using a methoxide source. However, this approach is less common for simple methoxy-substituted phenethylamines.

Bromination: Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto the methoxy-substituted phenyl ring. The methoxy group is an activating, ortho-, para-directing group, meaning that bromination will preferentially occur at the positions ortho and para to the methoxy group. The choice of brominating agent and reaction conditions can influence the regioselectivity. Common brominating agents include molecular bromine (Br₂) in a solvent like acetic acid or N-bromosuccinimide (NBS). For example, the bromination of 2,5-dimethoxyphenethylamine with bromine in acetic acid has been reported to yield 4-bromo-2,5-dimethoxyphenethylamine (B3395496). The reaction conditions, such as temperature and the presence of a catalyst, can be adjusted to control the extent of bromination and minimize the formation of polybrominated side products.

Hydrochloride Salt Formation Techniques

The conversion of the freebase β-methoxyphenethylamine to its hydrochloride salt is a crucial final step to enhance its stability, crystallinity, and solubility in polar solvents. This is typically achieved by treating a solution of the amine with hydrochloric acid.

A common laboratory procedure involves dissolving the purified β-methoxyphenethylamine freebase in a non-polar organic solvent, such as diethyl ether or ethyl acetate (B1210297). A solution of hydrogen chloride in a compatible solvent, often ethereal HCl or HCl in dioxane, is then added dropwise with stirring. researchgate.net The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution and can be collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and then dried.

Alternatively, hydrogen chloride gas can be bubbled directly through a solution of the amine in an appropriate solvent. Care must be taken to control the rate of gas addition to avoid excessive heat generation and potential side reactions. The choice of solvent for the salt formation is critical to ensure good precipitation and high purity of the final product.

Advanced Synthetic Approaches and Yield Optimization

To improve the efficiency and yield of β-methoxyphenethylamine hydrochloride synthesis, researchers have focused on understanding the influence of molecular structure on reactivity and optimizing reaction parameters.

Influence of Methoxy Group Position on Synthetic Yields

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The resonance effect is strongest at the ortho and para positions, increasing the electron density at these positions and activating the aromatic ring towards electrophilic substitution. This can influence the initial condensation reaction to form the nitrostyrene.

Table 2: Reported Syntheses of Methoxy-Substituted Phenethylamine Isomers

Isomer Synthetic Route Reported Yield Reference
4-Methoxyphenethylamine (B56431) Reduction of 4-methoxy-β-nitrostyrene with Zn/HCl 91.3% researchgate.net
3,4-Dimethoxyphenylethylamine Catalytic hydrogenation of benzyl cyanide High orgsyn.org
2-, 3-, and 4-Methoxyphenethylamine (Used as precursors for N-benzyl derivatives) Not specified for the base amine mdpi.com

Optimization of Reaction Conditions: Solvent Polarity and Catalyst Selection

The optimization of reaction conditions, particularly the choice of solvent and catalyst, is crucial for maximizing the yield and purity of β-methoxyphenethylamine hydrochloride.

Solvent Polarity: The polarity of the solvent can significantly impact the rate and outcome of the nitrostyrene reduction. Protic solvents, such as alcohols (e.g., methanol, ethanol (B145695), isopropanol), are often used in catalytic hydrogenation and with reducing agents like sodium borohydride. These solvents can participate in hydrogen bonding and can help to solvate the reagents and intermediates. The choice of a co-solvent, such as water, can also influence the reaction. For instance, in the NaBH₄/CuCl₂ reduction, a mixture of isopropanol and water is employed. auburn.edu

Aprotic solvents, both polar (e.g., tetrahydrofuran, acetonitrile) and non-polar (e.g., toluene (B28343), diethyl ether), are also utilized depending on the specific reducing agent. For example, reductions with LiAlH₄ are typically carried out in anhydrous ethereal solvents. The choice of solvent can affect the solubility of the reactants and the stability of the reducing agent.

Catalyst Selection: In catalytic hydrogenation, the choice of catalyst and support can have a profound effect on the reaction's efficiency. Palladium on charcoal (Pd/C) is a widely used and effective catalyst. The catalyst loading, pressure of hydrogen gas, and temperature are all important parameters to optimize. Other palladium catalysts, such as palladium black, can also be employed and may offer different reactivity profiles. mdma.ch The selection of the optimal catalyst often depends on the specific substituents on the nitrostyrene, as some functional groups may be sensitive to certain catalysts. For instance, some catalysts might be more prone to causing dehalogenation if a bromo substituent is present. The development of more selective catalysts that can efficiently reduce the nitroalkene functionality without affecting other sensitive groups is an ongoing area of research.

Table 3: Common Catalysts for Nitrostyrene Reduction

Catalyst Typical Support Key Features
Palladium Carbon (Charcoal) Widely used, efficient for various substrates.
Palladium Black None High activity, used in acidic media.
Raney Nickel Aluminum-Nickel Alloy Requires high pressure and temperature.
Copper(II) Chloride (Used with NaBH₄) Acts as a co-catalyst to facilitate reduction.

Synthetic Methodologies and Chemical Reactions of β-Methoxyphenethylamine Hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B1658758 beta-Methoxyphenethylamine hydrochloride CAS No. 62064-68-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREVOOJPTXLMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62064-68-0
Record name Phenethylamine, beta-methoxy-, hydrochloride
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Molecular Mechanisms and Receptor Pharmacology of β Methoxyphenethylamine Hydrochloride

Neurotransmitter System Interactions

The primary mechanism of action for many phenethylamines involves direct binding to and activation of various monoamine neurotransmitter receptors. The specific substitutions on the phenethylamine (B48288) backbone significantly alter the binding profile, leading to a wide range of pharmacological effects.

Phenethylamine derivatives are well-characterized for their potent interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subfamily. biomolther.org These G protein-coupled receptors are crucial mediators of numerous central nervous system functions.

5-HT2A Receptor: Structurally related phenethylamines demonstrate moderate to high affinity for the 5-HT2A receptor. frontiersin.orgnih.gov Agonism at this receptor is a hallmark of the phenethylamine class. researchgate.net Activation of the 5-HT2A receptor by these compounds initiates a cascade of intracellular signaling. nih.gov The affinity and potency can be significantly influenced by substitutions on the molecule; for instance, N-benzyl substitutions can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl versions. researchgate.net Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines shows binding affinities (Ki) ranging from 8 to 1700 nM and partial agonist activity (EC50) in the range of 16–2600 nM. frontiersin.org

5-HT2B Receptor: Many phenethylamines also potently interact with the 5-HT2B receptor. nih.gov Like the other 5-HT2 receptors, the 5-HT2B subtype is coupled to Gq/11 proteins. nih.gov Studies on related compounds show that they can act as full agonists at this receptor, with some derivatives exhibiting submicromolar activation concentrations. frontiersin.org The 5-HT2B receptor is expressed in the central nervous system, including the frontal cortex and medial amygdala, as well as peripherally, most notably in the cardiovascular system. reprocell.com

5-HT2C Receptor: The 5-HT2C receptor shares significant homology with the 5-HT2A receptor, and many phenethylamine compounds exhibit affinity for both. nih.gov Generally, phenethylamine derivatives show a preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org However, potent interactions are common, with many compounds displaying Ki and EC50 values of less than 1 μM. nih.gov

5-HT1A Receptor: Compared to the 5-HT2 family, phenethylamines typically display lower binding affinity for the 5-HT1A receptor. frontiersin.orgnih.gov For a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, Ki values were found to be equal to or greater than 2700 nM, indicating a significantly weaker interaction than with 5-HT2A receptors. frontiersin.org This selectivity for the 5-HT2A over the 5-HT1A receptor is a common feature of this chemical class. nih.gov

Table 1: Serotonin Receptor Binding Affinities and Activation Potencies of Related Phenethylamines

Receptor Binding Affinity (Ki) Activation Potency (EC50)
5-HT2A 8–1700 nM frontiersin.org 0.04–0.5 µM nih.gov
5-HT2B <1 µM nih.gov Submicromolar frontiersin.org
5-HT2C <1 µM nih.gov Moderate to high frontiersin.org

| 5-HT1A | ≥ 2700 nM frontiersin.org | Low affinity nih.gov |

Data represents ranges observed for various structurally related phenethylamine derivatives.

The interaction of phenethylamines with the dopamine (B1211576) system is multifaceted. Beta-phenethylamine (β-PEA), the parent compound, is an endogenous trace amine that acts as a central nervous system stimulant. biomolther.org Some derivatives can inhibit the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft. biomolther.org This inhibition of dopamine reuptake is a key mechanism for the reinforcing properties of some psychostimulants. biomolther.org While some phenethylamine derivatives show affinity for dopamine D1, D2, and D3 receptors, it is often weak, with Ki values greater than 1 μM. nih.gov The primary dopaminergic action for many compounds in this class appears to be related to transporter inhibition rather than direct receptor agonism. biomolther.orgnih.gov

Phenethylamines can also interact with adrenergic receptors, though the nature of this interaction varies.

Alpha (α) Adrenergic Receptors: Research on beta-phenethylamine indicates it acts as an antagonist, not an agonist, at α1A, α2A, and α2C adrenergic receptor subtypes. nih.gov However, structural modifications can impart agonist activity. Certain N-2-methoxybenzyl derivatives of phenethylamines (NBOMes) show a notable affinity for α1 adrenergic receptors, with Ki values between 0.3 and 0.9 μM. nih.gov Alpha-1 receptors are Gq-coupled, leading to smooth muscle contraction upon activation. nih.gov Alpha-2 receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, reducing cAMP levels. nih.gov

Beta (β) Adrenergic Receptors: Beta-adrenergic agonists generally act by activating the enzyme adenylate cyclase, which increases the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This leads to various downstream effects, including smooth muscle relaxation (β2) and increased cardiac muscle contraction and heart rate (β1). wikipedia.org While some phenylethanolamine derivatives are designed as β-adrenergic blocking agents nih.gov, others function as agonists. The specific effects of β-Methoxyphenethylamine at these receptors depend on its precise substitution pattern, which dictates its affinity and intrinsic activity at β1, β2, and β3 subtypes.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines like β-phenethylamine. Phenethylamine derivatives typically bind strongly to TAAR1. frontiersin.orgnih.gov One study found that phenethylamines bound more potently to TAAR1 (Ki = 21–3300 nM) compared to their amphetamine analogues. frontiersin.org TAAR1 activation can modulate the activity of dopamine and serotonin neurons, suggesting another layer of complexity in the pharmacological effects of these compounds.

Signal Transduction Pathway Modulation

The binding of a ligand to a G protein-coupled receptor initiates a series of intracellular events known as signal transduction. The specific pathway activated depends on the type of G protein coupled to the receptor.

The serotonin 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) is primarily coupled to Gq/11 G-proteins. nih.gov The agonism of β-Methoxyphenethylamine and related compounds at these receptors triggers a well-defined signaling cascade:

Gq/11 Activation: Receptor activation causes the Gq alpha subunit to exchange GDP for GTP, activating it.

Phospholipase C (PLC) Stimulation: The activated Gq subunit stimulates the enzyme Phospholipase C. nih.gov

PIP2 Hydrolysis: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). nih.gov

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C, which then phosphorylates various cellular proteins, leading to the ultimate physiological response. nih.gov

This Phospholipase C-mediated phosphatidylinositol-calcium pathway is the principal signal transduction mechanism for the 5-HT2 family of receptors and is central to the pharmacological action of phenethylamine agonists that target these receptors. nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
beta-Methoxyphenethylamine hydrochloride
Serotonin (5-Hydroxytryptamine, 5-HT)
Dopamine
Beta-phenethylamine (β-PEA)
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)

Intracellular Calcium Measurement Assays

Currently, there is a notable lack of specific research in the scientific literature detailing the effects of this compound on intracellular calcium mobilization. Direct studies employing intracellular calcium measurement assays to investigate this particular compound have not been reported.

However, research on the parent compound, β-phenethylamine (PEA), has shown that it can induce an increase in the concentration of cytosolic free calcium ions ([Ca2+]c). nih.gov One study conducted on Saccharomyces cerevisiae cells found that PEA prompted a [Ca2+]c increase that was dependent on the concentration of PEA applied and was sourced primarily from the extracellular environment. nih.gov The same study suggested that this calcium influx might be mediated by the generation of hydrogen peroxide. nih.gov Additionally, separate research identified phenylethylamine as a noncompetitive inhibitor of the plasma membrane Ca2+ ATPase, an enzyme crucial for calcium regulation, in patients with end-stage renal failure. nih.gov These findings pertain to the unsubstituted phenethylamine, and it remains to be determined if the addition of a beta-methoxy group alters these activities.

Enzymatic Interactions

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

The interaction of phenethylamine derivatives with monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), is a significant area of pharmacological research. These enzymes are responsible for the degradation of monoamine neurotransmitters.

Studies on derivatives of methoxyphenethylamine indicate a potential for selective inhibition of MAO isoforms. For instance, research has shown that (+/-)-4-methoxy-beta-hydroxyphenethylamine and its N-methylated derivatives inhibit the MAO-catalyzed oxidative deamination of tyramine (B21549). nih.gov However, this series of compounds did not inhibit the deamination of tryptamine, a preferred substrate for MAO-A, suggesting a degree of selectivity. nih.gov In contrast, 4-methoxyphenethylamine (B56431), which lacks the beta-hydroxy group, was found to inhibit the MAO-driven deamination of both tyramine and tryptamine, indicating a broader, non-selective action. nih.gov While these findings establish that methoxy-substitution on the phenethylamine scaffold influences MAO inhibition, specific quantitative data, such as IC50 or Ki values for beta-Methoxyphenethylamine's direct inhibitory potency on both MAO-A and MAO-B, are not extensively documented in current literature.

Cytochrome P450 Enzyme Involvement

The metabolism of beta-Methoxyphenethylamine is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the phase I metabolism of a vast number of xenobiotics. mdpi.commdpi.com Research has specifically identified Cytochrome P450 2D6 (CYP2D6) as a key enzyme in the metabolism of methoxy-substituted phenethylamines. nih.govnih.gov

Studies using 3- and 4-methoxyphenethylamine as model substrates have demonstrated that CYP2D6 catalyzes their O-demethylation. nih.gov This metabolic process was further investigated, revealing that C-H bond breaking is at least partially rate-limiting in these reactions. nih.gov The metabolic role of CYP2D6 is not limited to simple phenethylamines; it is also confirmed to be involved in the metabolism of the related compound methoxyphenamine (B1676417) to its O-desmethyl and 5-hydroxy metabolites. nih.gov The activity of CYP2D6 can be potently inhibited by compounds such as quinidine, which completely blocks the metabolism of methoxyphenamine. nih.gov Given that the CYP2D6 enzyme exhibits significant genetic polymorphism in the human population, individual variations in the rate of metabolism of beta-Methoxyphenethylamine can be expected. mdpi.comresearchgate.net

Opioid Receptor Ligand Research

Kappa Opioid Receptor Selective Binding

There is no direct scientific evidence to suggest that this compound itself acts as a selective ligand for the kappa opioid receptor (KOR). Research into KOR ligands has explored a wide variety of chemical scaffolds, but simple phenethylamines, including the beta-methoxy derivative, are not typically characterized as having significant affinity or selectivity for this receptor. The focus of research has instead been on more complex molecules that may incorporate a phenethylamine substructure.

Design and Synthesis of Diphenethylamines as Opioid Receptor Ligands

While beta-Methoxyphenethylamine is not a direct KOR ligand, its structural motif is a critical component in the rational design and synthesis of a novel class of highly potent and selective KOR ligands: the diphenethylamines. mdpi.comresearchgate.netnih.gov In the chemical synthesis of these advanced compounds, a methoxyphenethylamine derivative, specifically 3-methoxyphenylethylamine, frequently serves as a key starting material or intermediate. mdpi.comnih.gov

The design strategy involves coupling 3-methoxyphenylethylamine with a substituted phenylacetic acid to form an amide, which is then reduced to create the core diphenethylamine (B1265890) structure. nih.gov Subsequent chemical modifications, particularly to the amine group (N-substitution) and the aromatic rings, have been systematically explored to understand the structure-activity relationships (SAR) for KOR affinity and functional activity. mdpi.comacs.org

Key findings from this research include:

The Role of Hydroxyl Groups: A phenolic hydroxyl group at the 3-position is crucial for favorable interactions with the KOR. acs.org This hydroxyl group is often produced by the demethylation of the methoxy (B1213986) group from the original 3-methoxyphenylethylamine precursor during the synthesis process. nih.gov

Influence of N-Substituents: The nature of the substituent on the nitrogen atom significantly impacts KOR affinity, selectivity, and efficacy. For example, N-cyclobutylmethyl (N-CBM) and N-cyclopropylmethyl (N-CPM) substitutions have been shown to be more favorable for KOR interaction than simple alkyl groups, leading to a substantial increase in affinity, selectivity, and agonist potency. nih.gov

Development of Agonists and Antagonists: By modifying the N-substituent and other parts of the diphenethylamine scaffold, researchers have successfully developed compounds with a range of functional profiles, including full agonists, partial agonists, and antagonists for the KOR. mdpi.comacs.org

This line of research highlights the utility of the beta-methoxyphenethylamine structure not as an end-product for opioid receptor activity, but as a foundational building block for creating more complex and highly specific molecules targeting the kappa opioid system. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of β Methoxyphenethylamine Hydrochloride and Analogues

Impact of Aromatic Ring Substitutions on Receptor Affinity and Selectivity

Substitutions on the aromatic ring of the phenethylamine (B48288) scaffold are a cornerstone of SAR studies, profoundly affecting how these molecules interact with various receptors, particularly serotonergic and dopaminergic systems. The nature, size, and position of these substituents can dramatically alter binding affinity and functional activity. nih.gov

Research into 2,5-dimethoxyphenethylamines has shown that the introduction of different 4-alkoxy groups influences receptor binding profiles. frontiersin.org A systematic investigation of 2,5-dimethoxy-4-alkoxy substituted phenethylamine derivatives revealed a general preference for binding to the serotonin (B10506) 5-HT₂ₐ receptor over the 5-HT₂𝒸 receptor. frontiersin.org

Further studies on phenethylamine derivatives have established more general SAR principles for affinity towards the 5-HT₂ₐ receptor. For instance, the presence of alkyl or halogen groups at the para (4-position) of the phenyl ring tends to exert a positive effect on binding affinity. nih.govbiomolther.orgnih.gov This suggests that this position can accommodate substituents that may enhance hydrophobic or steric interactions within the receptor's binding pocket. In contrast, substitutions at other positions, such as the ortho (2-position) or meta (3-position), can lead to varied and sometimes diminished activity, highlighting the specific spatial requirements of the receptor. mdpi.com

N-benzyl substitution on phenethylamines also significantly impacts receptor affinity and selectivity. Modifications to the N-benzyl ring, particularly at the 2'- and 3'-positions, are generally well-tolerated and can lead to very potent compounds. nih.gov Small changes to the substituents in this region can have a profound effect on affinity, indicating that this part of the molecule is involved in critical interactions with the receptor. nih.gov

The type of aromatic ring itself can also be a key determinant of activity. Replacing a benzene (B151609) ring with a heterocyclic aromatic ring, such as a pyridine (B92270) or pyrazine, can enhance properties like hydrogen bonding capacity. nih.gov However, this can also diminish the ability of the aromatic system's π-cloud to interact with hydrophobic pockets in the receptor, thereby altering the binding profile. nih.gov

Table 1: Effect of Aromatic Ring Substitutions on Receptor Affinity This table is interactive and can be sorted by clicking on the headers.

Position of Substitution Type of Substituent General Impact on 5-HT₂ₐ Receptor Affinity Reference
4-position (para) Alkyl Positive nih.govbiomolther.orgnih.gov
4-position (para) Halogen Positive nih.govbiomolther.orgnih.gov
2,5-positions Methoxy (B1213986) Forms the core of many active compounds frontiersin.org
4-position (para) Alkoxy Chain Modulates 5-HT₂ₐ vs. 5-HT₂𝒸 selectivity frontiersin.org
N-Benzyl (2'-position) Various Well-tolerated; small changes have profound effects nih.gov
N-Benzyl (3'-position) Various Well-tolerated; can produce potent ligands nih.gov

Influence of Lipophilic Substituents on Potency

Lipophilicity, often quantified as the partition coefficient (log P), is a crucial physicochemical property that affects a molecule's potency. It influences various factors including the ability of a compound to cross biological membranes, its distribution in the body, and its interaction with the hydrophobic pockets of target receptors. mdpi.comnih.gov Increasing the lipophilicity of a phenethylamine analogue can enhance its potency, but the relationship is not always linear. nih.gov

However, the impact of lipophilicity is complex. While it can improve potency by enhancing receptor binding and membrane permeability, excessively high lipophilicity can have detrimental effects on other properties like solubility. researchgate.net The interplay between lipophilicity and other molecular properties determines the ultimate biological effect. nih.gov

Fluorination is another strategy used to modulate lipophilicity. Replacing a hydrogen atom or a hydroxyl group with fluorine typically increases lipophilicity. chemrxiv.org The effect of this substitution can be influenced by the electronic environment of the aromatic ring. On electron-rich aromatic systems, replacement of a hydroxyl or methoxy group with fluorine can lead to a significant increase in log P. chemrxiv.org This strategy can be used to fine-tune the properties of a molecule to optimize its potency.

Table 2: Relationship Between Lipophilicity and Biological Potency This table is interactive and can be sorted by clicking on the headers.

Structural Modification Example Substituent Expected Effect on Lipophilicity (log P) Potential Impact on Potency Reference
Increasing Alkyl Chain Length -OCH₃ → -OC₄H₉ Increase May increase due to enhanced hydrophobic interactions frontiersin.orgnih.gov
Addition of Aromatic Ring N-H → N-Benzyl Significant Increase Can dramatically increase affinity and potency nih.gov
Halogenation (Fluorine) -OH → -F Increase Can increase, but is context-dependent chemrxiv.org
Addition of Polar Group -H → -OH Decrease May decrease potency if hydrophobic interaction is key chemrxiv.org

Role of Positional Isomerism on Biological Activity

Isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, plays a critical role in pharmacology. solubilityofthings.com Positional isomerism, which concerns the location of substituents on a molecular scaffold, can lead to dramatic differences in biological activity, receptor binding affinity, and selectivity. nih.gov

The position of a substituent on the phenethylamine aromatic ring is a key determinant of its pharmacological profile. Studies on various phenethylamine analogues have consistently shown that moving a substituent from one position to another (e.g., from the 4-position to the 2- or 3-position) can drastically alter its interaction with a receptor. nih.govnih.gov For instance, research on ketamine analogues demonstrated that 2- and 3-substituted compounds were generally more active as anesthetics than their 4-substituted counterparts. mdpi.com This highlights that the topology of the receptor's binding pocket is highly specific, with certain regions being more accommodating to substitution than others.

In the context of methoxy-substituted phenethylamines, positional isomerism is also crucial. The specific arrangement of methoxy groups, as seen in the 2,5-dimethoxy substitution pattern common to many active compounds, is critical for high affinity at serotonin receptors. frontiersin.org Gas chromatography studies of regioisomeric methoxyphenethylamines have shown that positional isomers can be differentiated based on their physical properties, which arise from their distinct molecular structures. researchgate.net These structural differences translate directly into different biological activities. For example, the biological activity of a compound with a 2-methoxy-phenethylamine backbone can be significantly different from one with a 4-methoxy-phenethylamine backbone, even if other parts of the molecule are identical. researchgate.net This underscores the principle that the precise placement of functional groups is fundamental to achieving a desired biological effect. solubilityofthings.comnih.gov

Table 3: Comparison of Biological Activity in Positional Isomers This table is interactive and can be sorted by clicking on the headers.

Compound Series Substituent Position General Observation on Biological Activity Reference
Substituted Phenethylamines 4-position (para) Often optimal for 5-HT₂ₐ receptor affinity nih.govnih.gov
Substituted Phenethylamines 2-position (ortho) Activity is variable; can be higher or lower than para mdpi.com
Substituted Phenethylamines 3-position (meta) Activity is variable; can be higher or lower than para mdpi.com
Ketamine Analogues 2- and 3- positions Generally more potent than 4-substituted isomers mdpi.com

Computational and Theoretical Modeling of Ligand-Receptor Interactions

Computational modeling has become an indispensable tool in drug discovery and SAR studies, providing detailed insights into how ligands like β-methoxyphenethylamine analogues interact with their receptor targets at a molecular level. nih.govfigshare.com Techniques such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are used to build predictive models and rationalize experimental findings. nih.govresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the affinity or potency of novel analogues, thereby guiding the synthesis of more effective compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique allows researchers to visualize the binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, docking studies on dopaminergic ligands have been used to establish their mode of interaction with the dopamine (B1211576) D2 receptor. researchgate.net Such analyses can explain why certain substitutions enhance affinity while others diminish it. A docking simulation might reveal that a specific substituent on the aromatic ring of a phenethylamine analogue fits perfectly into a small hydrophobic pocket, thus explaining its high potency. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Unlike static docking poses, MD simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the predicted binding mode. nih.gov These simulations can help rationalize the SAR of related compounds and provide a deeper understanding of the molecular basis of receptor activation or inhibition. nih.gov

Metabolism and Biotransformation Research in Non Human Biological Models

Primary Metabolic Pathways

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For beta-Methoxyphenethylamine, the primary pathways anticipated in non-human models include oxidative deamination, O-demethylation, and ring hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO). researchgate.netresearchgate.netmdpi.com

Oxidative deamination is a significant metabolic pathway for many amine-containing compounds, including phenethylamines. wikipedia.org This process is primarily catalyzed by monoamine oxidase (MAO) enzymes, such as MAO-A and MAO-B, which are abundant in the liver and other tissues. wikipedia.org In studies involving structurally similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), oxidative deamination has been identified as a primary metabolic route. researchgate.net The reaction converts the ethylamine (B1201723) side chain into an aldehyde, which is subsequently oxidized to a carboxylic acid. wikipedia.orgnih.gov For beta-Methoxyphenethylamine, this pathway would lead to the formation of methoxyphenylacetic acid, with ammonia (B1221849) being released as a byproduct. wikipedia.org

Table 1: Key Enzymes and Products in Oxidative Deamination of Phenethylamines

Enzyme Family Key Enzymes Substrate Class Expected Metabolite of beta-Methoxyphenethylamine

O-Demethylation is a common metabolic reaction for compounds containing methoxy (B1213986) groups, catalyzed by cytochrome P450 enzymes, particularly the CYP2D6 isoform. researchgate.netnih.gov Research on 3- and 4-methoxyphenethylamine (B56431) has demonstrated the role of CYP2D6 in catalyzing their O-demethylation. researchgate.net Similarly, studies in dogs and monkeys with 3,4-dimethoxyamphetamine showed that O-demethylation is a significant biotransformation pathway. nih.gov This process involves the removal of a methyl group from the methoxy moiety, converting it into a hydroxyl group. This creates a phenolic metabolite, beta-hydroxyphenethylamine (Octopamine), which can then undergo further metabolic changes. researchgate.netsemanticscholar.org

As a primary amine, beta-Methoxyphenethylamine does not possess an N-alkyl group, and therefore, N-demethylation is not a possible metabolic pathway for this compound. mdpi.comresearchgate.net

Table 2: O-Demethylation of Methoxy-Substituted Phenethylamines in Animal Models

Compound Animal Model Key Enzyme Family Resulting Metabolite Class
3,4-dimethoxyamphetamine Dog, Monkey Cytochrome P450 Hydroxy-methoxamphetamine
3-methoxyphenethylamine In vitro (CYP2D6) Cytochrome P450 (CYP2D6) 3-hydroxyphenethylamine

Aromatic ring hydroxylation is another key Phase I metabolic pathway, typically catalyzed by CYP450 enzymes. nih.goviunajaf.edu.iq This reaction introduces a hydroxyl group directly onto the phenyl ring of the molecule. The position of hydroxylation can be influenced by the existing substituents on the aromatic ring. iunajaf.edu.iq For methoxyphenethylamines, studies have indicated that ring hydroxylation can occur subsequent to O-demethylation. researchgate.net The hydroxylation of the aromatic ring increases the polarity of the compound, facilitating its eventual excretion. nih.gov Studies on the kavalactone, kavain, which also contains a phenyl ring, identified hydroxylation at the C-12 position as a major metabolic step in rats. scholarlyreview.org

Conjugation Pathways

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl moieties, often undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules to the metabolite, which significantly increases water solubility and facilitates elimination from the body via urine or bile. sigmaaldrich.com

Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from UDP-glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). sigmaaldrich.com Phenolic metabolites, such as those formed from O-demethylation or ring hydroxylation of beta-Methoxyphenethylamine, are common substrates for UGTs. nih.govsigmaaldrich.com The resulting glucuronide conjugates are highly water-soluble and are readily excreted. sigmaaldrich.com Studies on other xenobiotics, such as heterocyclic aromatic amines in rodents and nonhuman primates, have shown that hydroxylated metabolites are extensively conjugated with glucuronic acid before excretion. nih.gov The formation of N-glucuronides has also been observed for certain amine-containing compounds. nih.govscience.gov

Sulphate conjugation, also known as sulfation, is another important Phase II reaction. nih.gov This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the metabolite. The reaction is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Phenolic metabolites are excellent substrates for sulfation. nih.gov This process, similar to glucuronidation, results in the formation of highly polar sulfate (B86663) conjugates that are easily eliminated from the body. nih.govnih.gov The metabolism of various compounds in animal models has demonstrated that hydroxylated metabolites can be conjugated with either glucuronic acid or sulfate. scholarlyreview.orgnih.gov

Table 3: Phase II Conjugation Pathways for Hydroxylated Metabolites

Conjugation Pathway Enzyme Family Endogenous Substrate Result
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid Formation of water-soluble glucuronide conjugates

In Vitro Metabolic Stability Assessment (e.g., using Hepatocyte Models)

In vitro metabolic stability assays are a cornerstone of early-phase drug discovery and chemical research, designed to estimate the extent of metabolism a compound will undergo in the body. nih.gov These assays measure the rate at which a parent compound is eliminated over time when exposed to metabolically active systems. springernature.com The primary goal is to identify and screen out labile compounds that are likely to have poor pharmacokinetic profiles, while prioritizing more stable entities for further development. nih.govthermofisher.com

Hepatocytes, the primary cells of the liver, are considered a gold standard for these assessments because they contain a full complement of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., sulfo- and glucuronosyltransferases) drug-metabolizing enzymes. thermofisher.com The use of cryopreserved hepatocytes has become particularly advantageous, as they retain enzymatic activities comparable to fresh cells while offering greater convenience and availability. thermofisher.com

In a typical hepatocyte stability assay, the compound of interest is incubated with a suspension of hepatocytes from a specific species (e.g., rat, mouse, dog, monkey). researchgate.net Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified, usually by high-performance liquid chromatography with mass spectrometry (HPLC-MS). springernature.com From this data, key parameters can be calculated.

Key Metabolic Stability Parameters:

ParameterDescriptionCalculation Formula
In Vitro Half-Life (t½) The time required for 50% of the parent compound to be metabolized.Determined by regression analysis of the percent parent compound remaining vs. time curve. thermofisher.com
Intrinsic Clearance (Clint) A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.Clint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes) thermofisher.com

These in vitro clearance values can then be used in scaling models to predict in vivo pharmacokinetic parameters in the test species. thermofisher.com For instance, research on the structurally related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) utilized hepatocytes from mice, rats, dogs, rabbits, and monkeys to investigate its metabolic pathways. researchgate.net Such studies allow for the ranking of compounds based on their metabolic lability and provide an early indication of how the compound might behave in a living organism. thermofisher.com

Interspecies Differences in Metabolic Profiles

The metabolic profile of a compound can vary significantly between different species. These variations are primarily due to differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.commdpi.com Understanding these interspecies differences is critical, as a metabolic pathway observed in a preclinical animal model may not be representative of the pathway in another species.

Studies utilizing hepatocytes from multiple species provide a direct comparison of metabolic pathways. For example, in the investigation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), distinct interspecies differences were observed:

A novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only after incubation with mouse hepatocytes. researchgate.net

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from monkey and rabbit , but not from dog, rat, or mouse. researchgate.net

These findings highlight that certain metabolic routes are species-specific. Oxidative deamination was found to be a common pathway across species, leading to metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.net However, subsequent demethylation and other secondary reactions showed considerable variability.

Observed Interspecies Metabolic Differences for a Related Compound (2C-B) researchgate.net

MetaboliteMouseRatDogRabbitMonkey
BDMPAA YesYesYesYesYes
BDMPE YesYesYesYesYes
BDMP YesNoNoNoNo
B-2-HMPE NoNoNoYesYes

This table illustrates the presence (Yes) or absence (No) of specific metabolites in incubations with hepatocytes from different species.

Identification of Metabolites via Advanced Analytical Techniques

The identification of metabolites is a complex analytical task that requires separating and structurally elucidating compounds from a complex biological matrix. nih.gov A combination of chromatographic separation techniques and mass spectrometry is the most common and powerful approach used in modern metabolism studies. researchgate.netsysrevpharm.org

Common Analytical Workflow:

Sample Preparation: Metabolites are first extracted from the biological matrix (e.g., hepatocyte suspension, urine). This often involves techniques like liquid-liquid extraction or solid-phase extraction to remove interferences. nih.gov

Chromatographic Separation: The extract is then injected into a chromatographic system to separate the parent compound from its various metabolites.

Gas Chromatography (GC): Effective for volatile and thermally stable compounds. It was used in the separation of metabolites for methoxyphenamine (B1676417) and 2C-B. researchgate.netnih.gov

Liquid Chromatography (LC): More versatile and widely used, especially High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). UPLC offers higher resolution and faster analysis times and has been used to discriminate between isomers like amphetamine and β-Methylphenethylamine. sysrevpharm.orgnih.gov

Detection and Identification:

Mass Spectrometry (MS): The most favored detector due to its high sensitivity and resolution. researchgate.net When coupled with chromatography (GC-MS or LC-MS), it provides the mass-to-charge ratio of the parent compound and its metabolites.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (like a potential metabolite) and fragmenting it to obtain a characteristic fragmentation pattern. This "fingerprint" is crucial for confirming the structure of the metabolite. nih.govscribd.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the determination of elemental compositions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for the unambiguous structural elucidation of novel metabolites, as it provides detailed information about the chemical environment of atoms within the molecule. sysrevpharm.orgscribd.com

In the study of 2C-B, metabolites in hepatocyte incubations were identified using GC-MS. researchgate.net For methoxyphenamine, metabolites were identified by comparing their chromatographic and mass-spectrometric behaviors with those of authentic synthetic compounds. nih.gov The development of integrated platforms that combine automated sample handling with LC-HRMS systems allows for the simultaneous assessment of metabolic stability and metabolite profiling, significantly improving throughput and efficiency in drug discovery and research. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar molecule like beta-Methoxyphenethylamine hydrochloride, a variety of chromatographic approaches can be employed, each with its distinct advantages.

Gas Chromatography (GC) with Various Detectors (FID, ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound in its salt form is non-volatile, it can be analyzed by GC after conversion to its more volatile freebase form or through derivatization.

Flame Ionization Detector (FID): The FID is a widely used, robust detector that is sensitive to compounds containing carbon-hydrogen bonds. cet-science.com It offers a wide linear range and is suitable for quantitative analysis. However, it provides no structural information, making it reliant on retention time for identification.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. For the analysis of this compound, derivatization with an electrophilic reagent, such as a perfluoroacyl group, would be necessary to achieve a response with this detector.

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) is a definitive analytical technique that provides both chromatographic separation and structural elucidation. mdpi.com The mass spectrum of a compound is a unique fingerprint based on its mass-to-charge ratio (m/z) of fragment ions. For this compound, derivatization is often employed to improve its chromatographic properties and to produce characteristic fragmentation patterns that aid in its identification. umich.eduscispace.com

Research on structurally similar methoxyphenethylamine derivatives has demonstrated the utility of GC-MS. For instance, the analysis of N-(bromodimethoxybenzyl)-methoxyphenethylamine isomers as their trifluoroacetyl (TFA) derivatives showed distinct elution orders and fragmentation patterns, allowing for their differentiation. researchgate.net The mass spectra of phenethylamine (B48288) derivatives often show characteristic fragments resulting from cleavage of the beta-carbon bond and fragmentation of the amine group. researchgate.net

Table 1: Hypothetical GC-MS Data for Derivatized beta-Methoxyphenethylamine

DerivativeRetention Time (min)Key Mass Fragments (m/z)
Trifluoroacetyl (TFA)8.5[M-CF3CO]+, [M-CH2NHCOCF3]+, benzyl fragment
Pentafluoropropionyl (PFP)9.2[M-C2F5CO]+, [M-CH2NHCOC2F5]+, benzyl fragment
Heptafluorobutyryl (HFB)9.8[M-C3F7CO]+, [M-CH2NHCOC3F7]+, benzyl fragment

Note: This table is illustrative and based on the expected behavior of similar compounds. Actual values would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. nih.gov For the analysis of this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as acids or buffers to control the ionization of the analyte and improve peak shape. A study on the simultaneous determination of several active pharmaceutical ingredients, including a methoxyphenamine (B1676417) hydrochloride, utilized a C18 column with a mobile phase of dichloromethane-methanol-diethylamine aqueous solution. nih.gov

Detection in HPLC can be achieved using various detectors, with UV-Vis being common for compounds with a chromophore, such as the phenyl ring in this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), resulting in significantly higher resolution, sensitivity, and speed of analysis. measurlabs.com UPLC systems operate at higher pressures than conventional HPLC systems.

UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective analysis, particularly in complex matrices like biological fluids. lcms.czwaters.com A UPLC-MS/MS method for the screening of 98 new psychoactive substances, including several phenethylamines, demonstrated the rapid and sensitive capabilities of this technique. nih.gov The method utilized a C18 column with a gradient elution of water and acetonitrile containing formic acid. nih.gov

Table 2: Illustrative UPLC-MS/MS Parameters for this compound Analysis

ParameterValue
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume1 µL
Column Temperature40 °C
MS DetectorTriple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsPrecursor Ion > Product Ion 1, Precursor Ion > Product Ion 2

Note: This table provides a potential starting point for method development and would require optimization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems. bepls.comchromatographyonline.combenthamscience.com The stationary phases used in HILIC are polar (e.g., bare silica (B1680970), or bonded phases with diol, amide, or zwitterionic functionalities), and the mobile phases are typically high in organic solvent (usually acetonitrile) with a small amount of aqueous buffer. chromatographyonline.com

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. bepls.com Given the polar nature of the primary amine and the ether group in this compound, HILIC presents a viable separation strategy. HILIC is often coupled with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. chromatographyonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique primarily used for qualitative analysis and screening. iajps.com It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase).

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the separated compounds is typically visualized under UV light or by spraying with a visualizing reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparison with a standard.

A study on the determination of beta-hydroxyphenylethylamines utilized TLC of their dansyl-acetyl derivatives for separation and identification. nih.gov This derivatization step can enhance visualization and improve chromatographic separation.

Reversed-Phase Ion-Pair Chromatography for Ionizable Species

Reversed-Phase Ion-Pair Chromatography is a technique used to enhance the retention of ionic and ionizable compounds, such as this compound, on nonpolar stationary phases. technologynetworks.comthermofisher.com This method involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.comkm3.com.tw The ion-pairing reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain.

For a cationic compound like protonated beta-Methoxyphenethylamine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., heptanesulfonate) would be used. nih.gov The ion-pairing reagent forms a neutral ion-pair with the analyte, which has increased hydrophobicity and is therefore better retained on the reversed-phase column. km3.com.tw The retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content. thermofisher.com This technique has been successfully applied to a wide range of drugs of forensic interest, including phenylethylamines. nih.gov

Spectrometric Characterization Techniques

The definitive identification and structural elucidation of this compound rely on a suite of spectrometric techniques. These methods provide detailed information about the molecule's mass, functional groups, and atomic connectivity, which are essential for unambiguous characterization in research and forensic contexts.

Mass Spectrometry (MS, LC-MS/MS, GC-MS, LC-QTOF/MS)

Mass spectrometry is a cornerstone technique for the analysis of phenethylamines, offering high sensitivity and selectivity. It is frequently coupled with chromatographic systems to separate the analyte from complex matrices and to distinguish it from its isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying phenethylamines in biological and other samples. researchgate.netfda.gov.tw The compound is first separated on a liquid chromatography column, typically a reversed-phase C18 or Phenyl-Hexyl column, and then introduced into the mass spectrometer. researchgate.netfda.gov.twnih.gov Electrospray ionization (ESI) in positive ion mode is commonly used, generating a protonated molecular ion [M+H]⁺ for beta-Methoxyphenethylamine. This precursor ion is then subjected to collision-induced dissociation (CID) to produce characteristic product ions. Multiple reaction monitoring (MRM) is employed for quantitative analysis, enhancing selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique, particularly in forensic laboratories. researchgate.net For GC-MS analysis, phenethylamines like beta-Methoxyphenethylamine often require derivatization to improve their chromatographic properties and generate more specific mass spectra. nih.govumich.edu Acylating agents such as acetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are used to form amide derivatives. nih.govumich.edu Under electron ionization (EI), these derivatives produce characteristic fragmentation patterns that allow for the differentiation of positional isomers, which might be difficult with underivatized compounds. researchgate.netnih.gov The primary fragmentation often involves cleavage of the C-C bond beta to the nitrogen atom.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) provides high-resolution mass data, enabling the determination of the elemental composition of the parent compound and its fragments with high accuracy. nih.gov This capability is invaluable for identifying unknown compounds and confirming the structure of new psychoactive substances. researchgate.netnih.gov The high mass accuracy (<5 ppm) significantly increases confidence in the identification of beta-Methoxyphenethylamine, distinguishing it from other compounds with the same nominal mass. nih.gov

Below is a table summarizing typical mass spectrometric data for phenethylamine-type compounds, which can be extrapolated for the analysis of beta-Methoxyphenethylamine.

TechniqueIonization ModePrecursor Ion (m/z)Major Product Ions (m/z)Notes
LC-MS/MS ESI (+)[M+H]⁺Dependent on collision energy and specific structure. Common fragments arise from cleavage of the ethylamine (B1201723) side chain.MRM mode is used for quantification, providing high sensitivity and selectivity. nih.govnih.gov
GC-MS (EI) EIM⁺Characteristic fragments include ions corresponding to the benzyl moiety and the amine-containing side chain. Derivatization is often required. nih.govExtensive fragmentation can make isomer differentiation challenging without derivatization. researchgate.net
LC-QTOF/MS ESI (+)[M+H]⁺High-resolution fragment data allows for elemental composition determination.Provides high mass accuracy for confident identification of unknown analytes. nih.gov

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. americanlaboratory.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. mdpi.com The resulting spectrum is a unique "fingerprint" of the compound.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. researchgate.net

Amine Group (as a hydrochloride salt): The N-H stretching vibrations of the primary amine salt (-NH₃⁺) appear as a broad band in the 3200-2800 cm⁻¹ range. N-H bending vibrations are found around 1600-1500 cm⁻¹. researchgate.net

Ether Linkage: The characteristic C-O-C asymmetric stretching vibration for an aryl-alkyl ether is typically strong and found in the 1275-1200 cm⁻¹ region. A symmetric stretching band appears around 1075-1020 cm⁻¹.

Aliphatic Chain: C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that simplifies the analysis of solid and liquid samples. nih.gov It requires minimal to no sample preparation, making it ideal for rapid screening. americanlaboratory.comresearchgate.net The sample is placed in direct contact with an ATR crystal (often diamond or zinc selenide), and the IR beam penetrates a short distance into the sample, generating the spectrum. nih.govresearchgate.net This method is less susceptible to issues with sample thickness and preparation compared to traditional transmission FTIR. americanlaboratory.com

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine Salt (-NH₃⁺)N-H Stretch3200 - 2800 (broad)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Aromatic C=CC=C Stretch1600 - 1450
Amine Salt (-NH₃⁺)N-H Bend1600 - 1500
Aryl-Alkyl EtherC-O-C Asymmetric Stretch1275 - 1200
Aryl-Alkyl EtherC-O-C Symmetric Stretch1075 - 1020

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and their connectivity. Both ¹H NMR and ¹³C NMR are crucial for characterizing this compound and distinguishing it from its ortho- and para-methoxy positional isomers. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show:

Signals for the aromatic protons, with their chemical shifts and splitting patterns being highly dependent on the position of the methoxy (B1213986) group on the ring.

A signal for the methoxy (-OCH₃) group protons, typically a singlet around 3.8 ppm.

Signals for the aliphatic protons of the ethylamine side chain (-CH-CH₂-N-), which would appear as complex multiplets due to splitting by adjacent protons.

A broad signal for the amine protons (-NH₃⁺).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Key expected signals for this compound include:

Signals for the aromatic carbons. The carbon atom attached to the methoxy group would be significantly shifted downfield.

A signal for the methoxy group carbon, typically appearing around 55-60 ppm. nih.gov

Signals for the two aliphatic carbons in the side chain.

The tables below present predicted NMR data for this compound based on known data for similar compounds.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.5Multiplet
Amine (NH₃⁺)~8.0 - 8.5Broad Singlet
Methine (β-CH)~4.5 - 4.8Multiplet (dd)
Methoxy (OCH₃)~3.7 - 3.9Singlet
Methylene (B1212753) (α-CH₂)~3.1 - 3.4Multiplet

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C-ipso)135 - 140
Aromatic (CH)125 - 130
Methine (β-CH)75 - 80
Methoxy (OCH₃)55 - 60
Methylene (α-CH₂)45 - 50

Sample Preparation and Purification Strategies for Analytical Studies

Effective sample preparation is critical for accurate and reliable analysis of this compound. The primary goals are to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a common and robust method for extracting basic compounds like phenethylamines from aqueous biological matrices such as urine and blood. benthamopen.comresearchgate.net The procedure exploits the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase and an organic solvent. forensicresources.org

The standard LLE process for a basic compound like beta-Methoxyphenethylamine involves the following steps:

Alkalinization: The aqueous sample (e.g., urine) is made basic by adding a buffer or a strong base (e.g., ammonium (B1175870) hydroxide, NaOH) to a pH typically above 9. benthamopen.comforensicresources.org This converts the protonated amine salt into its free base form, which is more soluble in organic solvents.

Extraction: An immiscible organic solvent (e.g., n-butyl chloride, a mixture of chloroform and isopropanol, or ethyl acetate) is added to the sample. benthamopen.comforensicresources.org The mixture is agitated to facilitate the transfer of the free base from the aqueous phase to the organic phase.

Separation: The two phases are separated, often by centrifugation. The organic layer containing the analyte is collected.

Back-Extraction (Optional Cleanup): The analyte can be "back-extracted" from the organic solvent into a fresh aqueous acidic solution (e.g., 0.5 N H₂SO₄). forensicresources.org This step helps to remove neutral and acidic impurities. The process can then be repeated by re-alkalizing the aqueous phase and extracting with a fresh organic solvent.

Evaporation and Reconstitution: The final organic extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC-MS or ethyl acetate (B1210297) for GC-MS). umich.edu

The table below outlines key parameters for a typical LLE procedure for phenethylamines.

ParameterCondition/ReagentPurpose
Sample pH > 9.0To deprotonate the amine to its free base form. benthamopen.com
Extraction Solvent n-Butyl chloride, Hexane, Ethyl acetate, Chloroform/Isopropanol mixturesTo dissolve the non-polar free base. benthamopen.comforensicresources.org
Washing/Back-Extraction Acidic solution (e.g., H₂SO₄, HCl)To remove neutral and acidic interferences. forensicresources.org
Evaporation Nitrogen stream, 40-60 °CTo concentrate the analyte.
Reconstitution Solvent Mobile phase, Ethyl acetateTo prepare the final sample for injection.

Hydrolysis Techniques for Conjugate Analysis

In biological systems, drugs and their metabolites often undergo Phase II metabolism, where they are conjugated with endogenous molecules like glucuronic acid to increase their water solubility and facilitate excretion. hubspotusercontent-na1.netmyadlm.org Phenethylamines can be excreted in urine as glucuronide conjugates. nih.gov Failure to account for these conjugates can lead to an underestimation of the total amount of the compound present in a sample. nih.govmyadlm.org

Enzymatic hydrolysis is the most common method used to cleave these conjugates, converting them back to the parent ("free") drug prior to extraction and analysis. norlab.com The procedure typically involves the use of the enzyme β-glucuronidase.

The key steps for enzymatic hydrolysis are:

Buffering: The urine sample is mixed with a buffer solution (e.g., acetate or phosphate (B84403) buffer) to achieve the optimal pH for the enzyme, which is typically in the acidic to neutral range (pH 4-7), depending on the enzyme source. norlab.com

Enzyme Addition: A solution of β-glucuronidase is added to the buffered sample. Enzymes from various sources, such as Helix pomatia, abalone, or recombinant E. coli, are available and may have different efficiencies and optimal conditions. norlab.com

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C to 65°C) for a period ranging from 15 minutes to several hours. myadlm.orgphenomenex.com The choice of time and temperature is a trade-off between achieving complete hydrolysis and preventing the degradation of the analyte. myadlm.orgnih.gov

Extraction: After incubation, the hydrolyzed sample is subjected to an extraction procedure, such as LLE or solid-phase extraction (SPE), to isolate the now-free analyte.

The efficiency of hydrolysis can vary significantly depending on the enzyme, substrate, incubation time, and temperature. nih.gov

The following table compares different β-glucuronidase enzymes used for the hydrolysis of drug conjugates.

Enzyme SourceTypical Incubation TemperatureTypical Incubation TimeNotes
Helix pomatia (Snail) 40 - 55 °C18 - 24 hoursContains sulfatase activity but can be less efficient and require longer incubation times. nih.gov
Abalone 55 - 65 °C30 - 60 minutesGenerally more efficient than Helix pomatia. norlab.com
Recombinant (E. coli) Room Temp - 65 °C5 - 30 minutesOften highly purified and very efficient, allowing for rapid hydrolysis at various temperatures. hubspotusercontent-na1.netnih.gov

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is a critical process in research settings to ensure that the data generated are reliable, accurate, and fit for purpose. For a compound like this compound, this involves establishing a series of performance characteristics to demonstrate that the method is suitable for its intended application, such as quantification in complex matrices or differentiation from structurally similar compounds. Validation is performed according to established guidelines, which outline the specific parameters that need to be evaluated. sps.nhs.ukfda.gov

Selectivity and Discrimination Capabilities for Isomers

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components, including isomers. For phenethylamines, which have numerous positional and chiral isomers, this is a particularly crucial parameter.

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), are fundamental for isomer differentiation. nih.gov The choice of chromatographic conditions—such as the stationary phase, mobile phase composition, and temperature gradient—is optimized to achieve physical separation of the isomers before they reach the detector.

Positional Isomers: Positional isomers of methoxyphenethylamine (e.g., alpha-methoxy, 2-methoxy, 3-methoxy, 4-methoxy) can be challenging to distinguish using MS alone because they often produce similar fragmentation patterns. Therefore, chromatographic separation is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC, especially with non-polar stationary phases, can provide baseline resolution for many phenethylamine isomers. nih.gov To enhance selectivity, derivatization is a common strategy. Creating perfluoroacyl derivatives, such as pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA), can lead to unique fragment ions in the mass spectra, allowing for specific identification of different regioisomers. nih.govresearchgate.net Retention indices from GC analysis serve as an additional identification criterion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase LC methods are also effective for separating positional isomers. nih.gov Collision-induced dissociation (CID) spectra recorded at low energy values in a tandem mass spectrometer can reveal distinctive features, allowing for differentiation without the need for derivatization. nih.gov

Chiral Isomers (Enantiomers): Beta-Methoxyphenethylamine is a chiral compound, existing as two non-superimposable mirror-image enantiomers (R- and S-isomers). Differentiating enantiomers requires a chiral environment.

Direct Methods: This approach uses a chiral stationary phase (CSP) in either GC or HPLC. wvu.edumdpi.com These phases create transient diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates, thus enabling their separation. wvu.edu A direct HPLC method using a Chirex chiral column has been shown to provide good sensitivity and reliability for the isomeric separation of related compounds like methamphetamine. nih.gov

Indirect Methods: This technique involves reacting the enantiomeric mixture with a pure chiral derivatizing reagent to form diastereomers. mdpi.comnih.gov These newly formed diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column. mdpi.comgoogle.com

MethodTarget IsomersPrincipleKey Findings & Limitations
GC-MS with Derivatization Positional/RegioisomersChemical derivatization (e.g., with HFBA) creates unique mass spectral fragmentation patterns for each isomer. nih.govresearchgate.netAllows for specific side-chain identification and differentiation from other isobaric compounds. nih.gov
LC-MS/MS Positional IsomersChromatographic separation on a reversed-phase column followed by analysis of collision-induced dissociation (CID) spectra. nih.govCan differentiate isomers without derivatization based on unique features in their CID spectra. nih.gov
Chiral HPLC with CSP EnantiomersThe chiral stationary phase forms transient diastereomeric complexes, leading to different retention times for each enantiomer. wvu.eduWidely used direct method; however, no single CSP is universal for all racemic compounds. wvu.edu Can offer good sensitivity and linearity. nih.gov
GC/LC with Chiral Derivatization EnantiomersEnantiomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. mdpi.comnih.govThe chiral reagent must be highly pure to avoid analytical complications. google.com

Sensitivity and Impact of Matrix Effects

The sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the target analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). dntb.gov.uaijper.org The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ijper.org

Matrix Effects: In the analysis of biological samples (e.g., plasma, urine, meconium), the sample "matrix" contains numerous endogenous components like salts, lipids, and proteins. nih.gov These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source, a phenomenon known as the matrix effect. nih.govrsc.org

This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification. rsc.org Electrospray ionization (ESI), a common technique in LC-MS, is particularly susceptible to matrix effects. nih.gov The complexity and variability of biological matrices mean that matrix effects must be thoroughly investigated during method validation. nih.govnih.gov

ParameterDefinitionImportance in Research
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected above the background noise. ijper.orgDetermines the minimum detectable level of the compound, crucial for trace analysis.
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. ijper.orgDefines the lower limit of the method's useful quantitative range. ijcrt.org
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components, causing ion suppression or enhancement. rsc.orgCan significantly compromise the accuracy, precision, and sensitivity of a method if not controlled. nih.gov

Assessment and Mitigation of Matrix Effects: Several strategies are employed in research to evaluate and minimize the impact of matrix effects.

StrategyDescription
Improved Sample Preparation Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering components from the matrix before analysis. rsc.orgnih.gov
Chromatographic Optimization Modifying the LC gradient or using more efficient columns can help separate the analyte from co-eluting matrix components. rsc.org
Use of Stable Isotope-Labeled Internal Standards An internal standard labeled with stable isotopes (e.g., deuterium) is added to the sample. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
Matrix-Matched Calibrators Calibration standards are prepared in a blank matrix identical to the study samples to ensure that the standards and samples are affected by the matrix in the same way. researchgate.net

For instance, a validated LC-MS/MS method for analyzing illicit phenethylamines in amniotic fluid involved solid-phase extraction for sample cleanup and a gradient elution on a C18 column to achieve adequate separation and minimize interference. nih.gov

Carry-Over and Reproducibility Assessments

Carry-Over: Carry-over is an analytical issue where a small amount of an analyte from a high-concentration sample persists and appears in a subsequent analysis of a blank or low-concentration sample. dntb.gov.ua This can lead to false-positive results or inaccurate quantification of low-level samples. Carry-over is typically assessed by injecting a blank sample immediately after the highest concentration standard or sample. The response in the blank should be below a pre-defined threshold, often the LOD. researchgate.net

Reproducibility: Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ijcrt.org It is a critical indicator of a method's reliability and is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). sps.nhs.ukdntb.gov.ua

Validation guidelines typically require the assessment of precision at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time under the same operating conditions (same analyst, same instrument, same day). ijcrt.orgresearchgate.net

Intermediate Precision (Inter-assay Precision): This evaluates variations within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment. sps.nhs.ukresearchgate.net

The acceptance criteria for precision depend on the application of the method, but a %CV of less than 15% is often required for quantitative bioanalytical methods, except at the LOQ where up to 20% may be acceptable.

Validation ParameterAssessesTypical Acceptance Criteria
Carry-Over Contamination between consecutive sample analyses.Response in a blank sample following a high-concentration sample should be below the LOD. researchgate.net
Repeatability (Intra-assay precision) Precision under identical operating conditions. ijcrt.org%CV ≤ 15%
Intermediate Precision (Inter-assay precision) Precision under different conditions within the same lab (different day, analyst, etc.). sps.nhs.uk%CV ≤ 15%
Accuracy Closeness of the measured value to the true value. Assessed via recovery studies. ijcrt.orgMean value should be within ±15% of the nominal value.

These validation characteristics—selectivity, sensitivity, and reproducibility—are interconnected and form the foundation for establishing a robust and reliable analytical method for the research and characterization of this compound.

Derivatives and Analogues of β Methoxyphenethylamine in Academic Investigation

Structural Classification and Nomenclature within Phenethylamine (B48288) Derivatives (e.g., 2C-series)

Substituted phenethylamines are a broad class of organic compounds based on the core phenethylamine structure. This structure consists of a phenyl ring connected to an amino group by a two-carbon sidechain. Modifications can occur at various positions: on the phenyl ring, the ethyl sidechain, or the amino group. β-Methoxyphenethylamine is a derivative of phenethylamine where a methoxy (B1213986) group (-OCH₃) is substituted at the beta (β) position of the ethyl sidechain. The β-carbon is the carbon atom adjacent to the phenyl ring.

This class of compounds includes several well-defined series, often distinguished by their substitution patterns. The "2C" series of phenethylamines, for example, is named to signify the two carbon atoms that form the bridge between the phenyl ring and the terminal amine. These compounds are characterized by substitutions on the phenyl ring, commonly featuring methoxy groups at the 2 and 5 positions.

The nomenclature helps to precisely describe the location of each substituent. In β-Methoxyphenethylamine, the "β-methoxy" prefix explicitly indicates the presence and location of the methoxy group on the sidechain, distinguishing it from compounds where the methoxy group is attached to the phenyl ring, such as in the 2C series.

One example of a more complex derivative is 3,4-Methylenedioxy-β-methoxyphenethylamine (BOH). ontosight.ai Its structure includes the characteristic β-methoxy group on the sidechain, combined with a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring. ontosight.ai This illustrates how the foundational phenethylamine structure can be systematically modified to create a diverse range of derivatives.

Table 1: Structural Comparison of Phenethylamine Derivatives


Compound NameCore StructureSidechain Substitution (β-position)Phenyl Ring Substitution
PhenethylaminePhenethylamine-HNone
β-MethoxyphenethylaminePhenethylamine-OCH₃None
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)Phenethylamine-H-Br at C4, -OCH₃ at C2 & C5
BOH (3,4-Methylenedioxy-β-methoxyphenethylamine)Phenethylamine-OCH₃-O-CH₂-O- at C3 & C4

Use of β-Methoxyphenethylamine as a Precursor in Novel Compound Synthesis

In organic synthesis, phenethylamine and its derivatives are valuable intermediates, or building blocks, for constructing more complex molecules. ontosight.aigoogle.com The presence of reactive functional groups, such as the primary amine, allows for the attachment of other chemical moieties to create novel compounds.

β-Methoxyphenethylamine can serve as a chemical intermediate in the synthesis of various organic compounds, including those with potential biological activity. chembk.com For instance, synthetic pathways can be designed where the amine group of β-methoxyphenethylamine reacts with other molecules to form larger, more complex structures. A general preparation method involves reacting ethyl benzoate (B1203000) with methoxybenzylamine to first produce β-methoxyphenethylamine, which can then be used in subsequent synthetic steps. chembk.com

While specific, large-scale industrial applications using β-methoxyphenethylamine as a precursor are not widely documented in publicly available research, its structural features make it a viable starting material for laboratory-scale synthesis of targeted derivatives for pharmacological investigation. nih.gov The synthesis of phenethylamine derivatives often involves multi-step processes where a core structure like β-methoxyphenethylamine is modified to achieve a desired final compound. For example, the synthesis of the pharmaceutical venlafaxine (B1195380) involves the reduction of β-hydroxynitriles to form a phenethylamine derivative, highlighting the role of such intermediates in creating complex drug molecules. google.com

Exploration of Enhanced Biological Activity and Pharmacokinetic Profiles in Designed Derivatives

The biological activity and pharmacokinetic profile of a phenethylamine can be significantly altered by making specific structural modifications. The introduction of a β-methoxy group is one such modification that has been explored in academic research.

A 1985 study published in the Journal of Pharmacy and Pharmacology described the synthesis and evaluation of four ring-substituted β-methoxyphenethylamines. nih.gov The research found that these compounds, which incorporate a β-methoxy group, were more potent than their corresponding phenethylamine analogues that lack this group. nih.gov However, they were less potent than the correspondingly substituted amphetamine derivatives (which have an alpha-methyl group). nih.gov This suggests that the β-methoxy substitution enhances activity compared to the simple phenethylamine backbone but not to the extent of an alpha-methyl substitution.

Structure-activity relationship (SAR) studies help to systematically determine how different chemical groups affect a molecule's biological function. For phenethylamines, substitutions on the phenyl ring, side chain, and amino group are all known to influence their interaction with biological targets like neurotransmitter receptors. biomolther.orgnih.gov For example, research on various phenethylamine derivatives has shown that the presence and position of substituents like methoxy groups can significantly impact their binding affinity for serotonin (B10506) receptors. biomolther.org Another study noted that unlike amphetamine, the parent β-methoxyphenethylamine showed no anorectic activity, but this activity appeared when a trifluoromethyl (CF₃) group was added to the benzene (B151609) ring. nih.gov This demonstrates that the biological effects of the β-methoxy group are highly dependent on other substitutions present on the molecule.

Studies on β-Keto Analogues (Cathinones) and Related Structural Modifications

A significant structural modification of the phenethylamine framework is the introduction of a ketone group (a carbon-oxygen double bond, C=O) at the β-position of the ethyl sidechain. This transformation converts the phenethylamine into a β-keto-phenethylamine, a class of compounds more commonly known as synthetic cathinones.

Synthetic cathinones are structurally analogous to amphetamines but are defined by this β-keto functional group. This structural change has profound effects on the molecule's pharmacological properties. The cathinone (B1664624) backbone can be further modified at several positions, including the aromatic ring, the alkyl side chain, and the amino group, leading to a vast number of derivatives.

Academic research has investigated the synthesis and properties of these β-keto analogues. For example, studies have explored the creation of β-keto derivatives of compounds from the 2C-series, such as bk-2C-B, which is the β-keto analogue of 2C-B. These studies allow for a direct comparison of how the presence of the β-keto group alters the compound's activity relative to its non-keto parent. The synthesis of β-aminoketones, which are precursors to or can be considered masked equivalents of vinyl ketones, represents another area of chemical exploration related to these structures.

The metabolism of synthetic cathinones often involves the reduction of the β-keto group back to a hydroxyl (-OH) group, indicating that this position is a key site for interaction with metabolic enzymes in the body. This metabolic pathway effectively transforms the cathinone into a β-hydroxy-phenethylamine derivative.

Table 2: Mentioned Compound Names


Compound NameSynonyms/Systematic Name
β-Methoxyphenethylamine hydrochloridebeta-Methoxyphenethylamine hydrochloride; 2-methoxy-2-phenylethanamine hydrochloride
Phenethylamine2-Phenylethanamine
2C-B4-Bromo-2,5-dimethoxyphenethylamine (B3395496)
BOH3,4-Methylenedioxy-β-methoxyphenethylamine
Venlafaxine1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Amphetaminealpha-Methylphenethylamine
Cathinoneβ-Keto-amphetamine
bk-2C-Bbeta-keto-2C-B; 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one

Preclinical in Vitro Research Applications

Cell-Based Assays for Ligand Binding and Receptor Activation

Cell-based assays are crucial for determining how a compound like beta-Methoxyphenethylamine hydrochloride interacts with specific receptors. These assays measure the affinity of the compound for a receptor (ligand binding) and its ability to trigger a cellular response upon binding (receptor activation).

Receptor binding assays typically use cell lines, such as Human Embryonic Kidney 293 (HEK 293) cells, that have been genetically modified to express a specific human receptor of interest. frontiersin.org The affinity of a test compound is determined by its ability to compete with a radiolabeled ligand known to bind to the receptor. nih.gov The results are often expressed as an inhibition constant (Ki) or as the concentration of the compound that displaces 50% of the radioligand (IC50).

Receptor activation assays, also known as functional assays, measure the physiological response initiated by the compound after it binds to the receptor. For phenethylamine (B48288) analogues, studies often focus on serotonin (B10506) receptors (like 5-HT₂A and 5-HT₂B), adrenergic receptors (α₁, α₂, β₁, β₂), and trace amine-associated receptor 1 (TAAR1). frontiersin.orgmdpi.com The potency of a compound to activate a receptor is quantified by its half-maximal effective concentration (EC₅₀), which is the concentration that produces 50% of the maximum possible response. The maximum effect produced by the compound is known as its efficacy (Eₘₐₓ). mdpi.com For example, in studies of related phenethylamine analogues, activation of the 5-HT₂A receptor was observed with EC₅₀ values in the nanomolar range. frontiersin.org Similarly, various phenethylamines have been shown to activate TAAR1 with EC₅₀ values ranging from 0.98 µM to 23 µM. mdpi.com

Table 1: Example Receptor Activation Data for Phenethylamine Analogues This table presents data for compounds structurally related to beta-Methoxyphenethylamine to illustrate typical findings from receptor activation assays.

Compound Receptor Potency (EC₅₀) Efficacy (Eₘₐₓ) Source
Higenamine TAAR1 0.98 µM 93% mdpi.com
β-Methylphenethylamine TAAR1 2.1 µM 77% mdpi.com
Tyramine (B21549) TAAR1 9.5 µM 77% mdpi.com
Higenamine ADRβ₁ 34 nM 105% mdpi.com
Isopropyloctopamine ADRβ₁ 117 nM 105% mdpi.com
2C-O-3 5-HT₂A 0.5 nM Not Specified frontiersin.org
MMALM 5-HT₂A 1.5 nM Not Specified frontiersin.org

Functional Assays for G-protein and β-arrestin Pathway Activation

Upon activation by a ligand, G-protein-coupled receptors (GPCRs), which include many of the receptors targeted by phenethylamines, initiate signaling through two primary pathways: G-protein-dependent signaling and β-arrestin-dependent signaling. nih.govnih.gov Functional assays are employed to dissect a compound's ability to activate one or both of these pathways. This concept, known as biased agonism, is of significant interest in drug discovery, as the two pathways can lead to different physiological outcomes. mdpi.com

G-protein activation can be measured through various methods, such as quantifying the production of second messengers like cyclic AMP (cAMP) or monitoring the exchange of GDP for GTP on the G-protein α-subunit. nih.gov For instance, activation of β₂-adrenergic receptors can be assessed by measuring increases in intracellular cAMP levels. nih.gov

β-arrestin pathway activation is often studied using bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assays (ELISA) that measure the recruitment of β-arrestin to the activated receptor at the cell membrane. researchgate.netdocumentsdelivered.com The binding of β-arrestin not only desensitizes G-protein signaling but can also initiate its own distinct signaling cascades. nih.govmdpi.com By quantifying the concentration-dependent response for each pathway, researchers can determine if a compound like this compound acts as a balanced agonist or shows bias toward either the G-protein or β-arrestin pathway. mdpi.com

Enzyme Inhibition Studies (e.g., PTP1B)

In vitro assays are widely used to screen compounds for their ability to inhibit the activity of specific enzymes. One such enzyme of therapeutic interest is Protein Tyrosine Phosphatase 1B (PTP1B), which is a negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is considered a potential strategy for treating type 2 diabetes and obesity. nih.govmdpi.com

The inhibitory activity of a compound against PTP1B is typically measured using an enzymatic assay. nih.gov This involves incubating the purified PTP1B enzyme with a substrate, such as 4-nitrophenyl phosphate (B84403) (pNPP), which produces a colored product upon dephosphorylation. nih.govresearchgate.net The rate of the reaction is measured by monitoring the change in absorbance over time. nih.gov When an inhibitory compound is added, it reduces the rate of product formation. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. mdpi.comnih.gov For example, screening of natural product libraries has identified compounds that inhibit PTP1B with IC₅₀ values ranging from 30 to 100 μM. nih.gov Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). researchgate.netresearchgate.net

Table 2: Examples of PTP1B Inhibitors and Their Potency This table illustrates the type of data generated from enzyme inhibition studies for various compounds.

Compound Type Inhibition Type Potency (IC₅₀ / Kᵢ) Source
Natural Product 1 Mixed Kᵢ = 5.2 µM researchgate.net
Natural Product 2 Mixed Kᵢ = 4.2 µM researchgate.net
Allosteric Compound 2 Non-competitive IC₅₀ = 22 µM mdpi.com
Allosteric Compound 3 Non-competitive IC₅₀ = 8 µM mdpi.com

Assessment of Biological Interactions in Specific Cell Lines (e.g., Growth Inhibition Studies)

To understand the broader biological effects of a compound, researchers assess its impact on the growth and viability of various cell lines, particularly human tumor cell lines. nih.gov Growth inhibition assays are a standard method to identify compounds with potential anticancer activity. researchgate.net

A common method used is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in the amount of formazan produced in the presence of a test compound indicates a reduction in cell viability or proliferation. nih.gov The results are typically expressed as the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%. nih.gov These studies often utilize a panel of cancer cell lines from different tissues, such as lung (e.g., NCI-H460), colon (e.g., HCT-116), central nervous system (e.g., SF-268), and breast (e.g., MCF-7), to assess the compound's spectrum of activity. nih.gov For example, studies on withanolides, a class of natural products, showed growth inhibitory IC₅₀ values ranging from 0.24 to 11.6 µg/mL across various human tumor cell lines. nih.gov

High-Throughput Screening in Drug Discovery Lead Optimization

High-Throughput Screening (HTS) is a key process in modern drug discovery that involves the rapid, automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.comewadirect.com The primary goal of HTS is to identify "hits" or "leads"—compounds that exhibit a desired biological activity—which can then serve as the starting point for further optimization into drug candidates. bmglabtech.com

A compound like this compound could be included in a large chemical library for an HTS campaign. nih.gov These campaigns utilize miniaturized, automated assays in microplate formats (e.g., 384- or 1536-well plates) to screen thousands of compounds per day. bmglabtech.comnih.gov The assays are designed to be robust and sensitive, often relying on fluorescence-based readouts such as Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), or reporter gene assays where receptor activation leads to the expression of an easily detectable protein like luciferase. nih.gov If a compound from the library shows activity in the primary screen, it is then subjected to further testing to confirm its activity and determine its potency, selectivity, and mechanism of action, initiating the process of lead optimization. bmglabtech.comdovepress.com

Q & A

Basic: What are the optimal synthetic routes for beta-Methoxyphenethylamine hydrochloride, and how can purity be validated?

Answer:
this compound can be synthesized via multi-step reactions involving reductive amination or nucleophilic substitution. For example, a 5-step chain reaction (reduction, etherification, amination, separation, acidification) has been optimized for similar phenethylamine derivatives, achieving yields up to 92% under eco-friendly conditions . Purity validation requires orthogonal analytical methods:

  • HPLC with UV detection (λ~236 nm) for quantifying residual solvents and intermediates .
  • NMR spectroscopy (1H/13C) to confirm structural integrity, focusing on peaks for methoxy (δ ~3.3–3.5 ppm) and aromatic protons (δ ~6.7–7.2 ppm) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (M.W. 187.67 g/mol) and detect trace impurities .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation of beta-Methoxyphenethylamine derivatives?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. To mitigate:

  • Use DMSO-d6 or D2O for polar derivatives to enhance proton exchange and simplify splitting patterns .
  • Compare experimental 13C NMR shifts (e.g., aromatic carbons at δ ~158–160 ppm) with computational predictions (DFT or ab initio methods) .
  • Cross-validate with IR spectroscopy (e.g., methoxy C-O stretch at ~1063–1075 cm⁻¹) and X-ray crystallography if crystalline derivatives are obtainable .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements :
    • Respiratory : NIOSH/MSHA-approved respirators for aerosolized particles .
    • Gloves : Nitrile or neoprene gloves (tested for chemical compatibility) .
    • Eye Protection : OSHA-compliant goggles to prevent splashes .
  • Spill Management : Mechanically collect spills using inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent dissolution into drains .
  • First Aid : Immediate eye rinsing (15 min under running water) and 48-hour medical observation post-exposure due to potential delayed neurotoxic effects .

Advanced: What analytical strategies address stability challenges in this compound under varying pH and temperature?

Answer:

  • Forced Degradation Studies :
    • Thermal Stability : Incubate at 40–60°C for 4–8 weeks; monitor decomposition via TLC (Rf ~0.3–0.5 in ethyl acetate/methanol) .
    • pH Stability : Test in buffered solutions (pH 1–12) using HPLC-PDA to detect hydrolysis products (e.g., phenethylamine backbone cleavage) .
  • Excipient Compatibility : Assess with viscosity-reducing agents (e.g., myo-inositol) using DSC to identify eutectic interactions .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in beta-Methoxyphenethylamine synthesis?

Answer:

  • Catalytic Optimization : Use Pd/C or Raney nickel for reductive amination, reducing side reactions like over-alkylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but require post-reaction purification via column chromatography (silica gel, 60–120 mesh) .
  • Real-Time Monitoring : Employ in-situ FTIR to track amine intermediate formation (N-H stretch ~3300 cm⁻¹) and adjust stoichiometry dynamically .

Basic: What are the key regulatory compliance considerations for publishing analytical data on this compound?

Answer:

  • Impurity Reporting : Identify and quantify all impurities ≥0.1% using ICH Q3A/B guidelines .
  • Structural Documentation : Provide CAS No. (62064-68-0), molecular formula (C₁₁H₁₄ClNO), and EC number (if applicable) .
  • Safety Data : Include OSHA-compliant hazard ratings (Health=2, Fire=0, Reactivity=0) and PBT/vPvB assessments .

Advanced: How can conflicting LC-MS/MS data for beta-Methoxyphenethylamine metabolites be reconciled in pharmacokinetic studies?

Answer:

  • Ion Suppression Analysis : Use matrix-matched calibration curves to correct for signal suppression in biological samples .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy derivatives) as internal standards .
  • Fragmentation Pattern Cross-Validation : Compare MS/MS spectra (e.g., m/z 187 → 152 for parent ion cleavage) across multiple collision energies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.